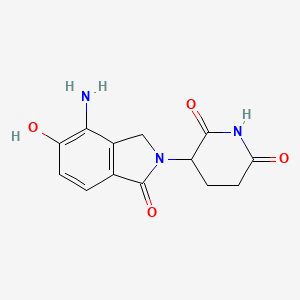

5-Hydroxy-lénalidomide

Vue d'ensemble

Description

Hydroxy lenalidomide is a metabolite of the thalidomide analog and anticancer agent lenalidomide.

Applications De Recherche Scientifique

Traitement du myélome multiple

Le 5-hydroxy-lénalidomide, également connu sous le nom de lénalidomide, est indiqué pour le traitement des patients adultes atteints de myélome multiple (MM) en association avec la dexaméthasone {svg_1}. Il est également utilisé en traitement d'entretien du myélome multiple après une greffe de cellules souches hématopoïétiques autologues {svg_2}.

Traitement des syndromes myélodysplasiques

Le lénalidomide est utilisé pour traiter l'anémie dans les syndromes myélodysplasiques à faible ou moyen risque {svg_3}. Il a montré une efficacité significative dans le traitement des syndromes myélodysplasiques (SMD) avec une seule délétion du chromosome 5q {svg_4}.

Traitement du lymphome

Le lénalidomide est approuvé par la FDA et l'UE pour le traitement du lymphome à cellules du manteau, du lymphome folliculaire et du lymphome de la zone marginale chez certains patients {svg_5}.

Propriétés immunomodulatrices

Le lénalidomide est un médicament immunomodulateur doté de puissantes propriétés antinéoplasiques, anti-angiogéniques et anti-inflammatoires {svg_6}. Il agit par le biais de divers mécanismes d'action qui favorisent la mort des cellules malignes et améliorent l'immunité de l'hôte {svg_7}.

Mécanismes de résistance dans le myélome multiple

Malgré la puissante activité anti-MM du lénalidomide, certains patients finissent par rechuter et deviennent résistants au lénalidomide {svg_8}. La compréhension de la physiopathologie de la résistance au lénalidomide dans le MM, en mettant l'accent sur le contexte moléculaire, est un domaine de recherche important {svg_9}.

Stratégies de traitement pour la maladie réfractaire au lénalidomide

Le problème de la résistance au lénalidomide est devenu un obstacle majeur pour les hématologues du monde entier {svg_10}. Les recherches actuelles se concentrent sur le développement de stratégies pour le traitement de la maladie réfractaire au lénalidomide {svg_11}.

Mécanisme D'action

Target of Action

5-Hydroxy-lenalidomide, also known as 2,6-Piperidinedione, 3-(4-amino-1,3-dihydro-5-hydroxy-1-oxo-2H-isoindol-2-yl)-, primarily targets the CRL4 CRBN E3 ubiquitin ligase complex . This complex consists of DNA-binding protein 1 (DDB1), cullin 4a (CUL4A), regulator of cullins 1 (ROC1), and cereblon (CRBN), with cereblon being the substrate adapter for the complex and the primary molecular target of the drug .

Mode of Action

5-Hydroxy-lenalidomide acts by modulating the substrate specificity of the CRL4 CRBN E3 ubiquitin ligase . In multiple myeloma, it induces the ubiquitination of IKZF1 and IKZF3 by CRL4 CRBN . This leads to the subsequent proteasomal degradation of these transcription factors .

Biochemical Pathways

The action of 5-Hydroxy-lenalidomide affects several biochemical pathways. It leads to the proteasomal degradation of specific disease-related proteins . This degradation is a result of the drug binding to an E3 ubiquitin ligase complex and modulating its substrate specificity . In lymphocytes, these drugs induce rapid and effective degradation of Ikaros (IKZF1) and Aiolos (IKZF3), two zinc finger transcription factors .

Pharmacokinetics

Following oral administration, 5-Hydroxy-lenalidomide is highly absorbed and bioavailable . It is metabolized minimally, and eliminated predominantly via urinary excretion in the unchanged form in humans . On average, 94% of the administered radioactivity was recovered within 10 days, with >88% recovered within 24 h . Urinary excretion was the primary route of elimination (90% of radioactive dose), with minor amounts excreted in feces (4%) .

Result of Action

The action of 5-Hydroxy-lenalidomide results in the death of multiple myeloma cells . This is achieved through the ubiquitination and subsequent proteasomal degradation of two B-cell transcription factors, IKZF1 and IKZF3 . The drug also stimulates part of the immune system to attack the cancer cells .

Analyse Biochimique

Biochemical Properties

3-(7-amino-6-hydroxy-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione interacts with various enzymes and proteins. It is a ligand of ubiquitin E3 ligase cereblon . This interaction leads to the degradation of the Ikaros transcription factors IKAROS family zinc finger 1 (IKZF1) and IKZF3 .

Cellular Effects

3-(7-amino-6-hydroxy-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione has a significant impact on various types of cells and cellular processes. It inhibits the growth of patients’ multiple myeloma cells and MM1S cell . Furthermore, it can inhibit the expression of oxidase-2 (COX-2), but it has no effect on COX-1 .

Molecular Mechanism

The molecular mechanism of action of 3-(7-amino-6-hydroxy-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As mentioned earlier, it acts as a ligand of ubiquitin E3 ligase cereblon, leading to the degradation of the Ikaros transcription factors IKZF1 and IKZF3 .

Propriétés

IUPAC Name |

3-(7-amino-6-hydroxy-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O4/c14-11-7-5-16(8-2-4-10(18)15-12(8)19)13(20)6(7)1-3-9(11)17/h1,3,8,17H,2,4-5,14H2,(H,15,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHIRLGUOUTXTHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1421593-78-3 | |

| Record name | 5-Hydroxy-lenalidomide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1421593783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-HYDROXY-LENALIDOMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LB9TF67ZH6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the metabolic fate of lenalidomide in humans?

A1: The study by Chen et al. [] investigated the metabolism and excretion of lenalidomide in healthy male volunteers. Following a single oral dose of [14C]-lenalidomide, approximately 50% of the radioactive dose was recovered in urine within 24 hours, indicating renal elimination as a significant route of excretion []. The study also revealed that lenalidomide undergoes minimal metabolism, with the majority of the drug excreted unchanged in urine. [] This suggests that lenalidomide primarily undergoes renal excretion with limited metabolic transformation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,5-difluorophenyl)-5-(4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-5-yl)oxan-3-amine;dihydrochloride](/img/structure/B1145304.png)

![1-[3-[4-Amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]propan-1-one](/img/structure/B1145320.png)